molecular formula C9H9FN2 B14907282 2-(1-Aminoethyl)-5-fluorobenzonitrile

2-(1-Aminoethyl)-5-fluorobenzonitrile

Cat. No.: B14907282
M. Wt: 164.18 g/mol
InChI Key: JPUCQNXVSSVRPG-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-fluorobenzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a fluorine atom at the 5-position and an aminoethyl group at the 2-position. The aminoethyl group enhances solubility and bioavailability, while the fluorine atom modulates electronic properties and metabolic stability.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(1-aminoethyl)-5-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4,6H,12H2,1H3

InChI Key

JPUCQNXVSSVRPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-fluorobenzonitrile typically involves the following steps:

    Reduction: The nitro group is reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, fluorination, and aminoethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(1-Aminoethyl)-5-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(1-Aminoethyl)-5-fluorobenzonitrile, highlighting differences in substituents, pharmacological relevance, and physicochemical properties:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 5-Fluoro, 1-aminoethyl C₉H₉FN₂ Not explicitly listed Potential intermediate for kinase inhibitors or CNS-targeting agents; research applications.
5-(1-Amino-2-fluoroethyl)-2-fluorobenzonitrile 5-Fluoro, 1-amino-2-fluoroethyl C₉H₈F₂N₂ 1822989-41-2 Lab research use; storage at -20°C; structural similarity but higher halogen content .
5-(Chloromethyl)-2-fluorobenzonitrile 5-Chloromethyl, 2-fluoro C₈H₅ClFN 1260892-59-8 Intermediate in organic synthesis; reactive chloromethyl group for cross-coupling reactions .
2-Fluoro-5-formylbenzonitrile 5-Formyl, 2-fluoro C₈H₄FNO 218301-22-5 Aldehyde functionality enables further derivatization (e.g., Schiff base formation) .
2-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl) methyl)-5-fluorobenzonitrile Complex heterocyclic substituents C₂₉H₂₆FN₅O Not listed Antimalarial candidate (repositioned astemizole derivative); 79% synthetic yield, m.p. 82–84°C .

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The aminoethyl group in this compound enhances nucleophilicity compared to chloromethyl or formyl analogs, making it suitable for amide bond formation . Fluorine at the 5-position increases metabolic stability and lipophilicity, critical for CNS-penetrant drug candidates .

Synthetic Accessibility: Bromomethyl-fluorobenzonitrile derivatives (e.g., 2-(bromomethyl)-5-fluorobenzonitrile) serve as precursors for aminoethyl analogs via nucleophilic substitution . Formyl-substituted analogs (e.g., 2-Fluoro-5-formylbenzonitrile) are versatile intermediates for condensation reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-Aminoethyl)-5-fluorobenzonitrile, and how are intermediates characterized?

  • Methodological Answer : The synthesis of fluorobenzonitrile derivatives often involves transition metal-catalyzed cross-coupling or cyanation reactions. For example, ligand-mediated Cu(OAc)₂-catalyzed direct C-H cyanation has been employed for structurally related compounds, enabling regioselective functionalization of aromatic rings . Key intermediates can be characterized using 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For instance, 13C^{13}\text{C} NMR of 2-(1H-benzo[d]imidazol-2-yl)-5-fluorobenzonitrile confirmed resonance peaks at 155.27 ppm (C-F) and 127.82 ppm (aromatic carbons), critical for structural validation .

Q. What analytical techniques are recommended for verifying the purity and stability of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Stability studies under varying temperatures and humidity levels (e.g., 4°C, 25°C, and 40°C) should be conducted to determine optimal storage conditions. For fluorinated analogs, 19F^{19}\text{F} NMR provides specificity in tracking degradation products, while HRMS (as demonstrated for 2-fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile) ensures accurate mass confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the aminoethyl group in fluorobenzonitrile derivatives?

  • Methodological Answer : Ligand design and solvent selection are critical. For example, Cu-catalyzed reactions using bidentate ligands (e.g., phenanthroline derivatives) enhance catalytic efficiency in C-H activation steps. Solvents like DMF or DMSO, which stabilize polar intermediates, improve yields. Reaction monitoring via in-situ IR spectroscopy helps identify kinetic bottlenecks, enabling real-time adjustments .

Q. What strategies are employed to investigate this compound as a potential inhibitor of hypoxia-inducible factor-2α (HIF-2α)?

  • Methodological Answer : Structural analogs, such as (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385), provide a template for structure-activity relationship (SAR) studies. Computational docking using HIF-2α crystal structures (PDB: 5TBM) identifies key binding interactions. In vitro assays measuring IC₅₀ values in renal cell carcinoma models validate inhibitory activity .

Q. How can researchers resolve discrepancies in reported reactivity of fluorobenzonitrile derivatives under nucleophilic conditions?

  • Methodological Answer : Divergent reactivity may arise from electronic effects of substituents. For example, electron-withdrawing groups (e.g., -CN) deactivate the aromatic ring, reducing nucleophilic substitution rates. Comparative studies using Hammett σ constants or DFT calculations (e.g., Fukui indices) quantify substituent effects. Cross-validation via kinetic isotopic effect (KIE) experiments or 18O^{18}\text{O}-labeling clarifies mechanistic pathways .

Q. What methodologies enable the use of this compound in radiopharmaceutical development?

  • Methodological Answer : Isotopic labeling with 11C^{11}\text{C} or 18F^{18}\text{F} requires precursor design with leaving groups (e.g., boronic esters or nitro groups) amenable to rapid radiolabeling. For example, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile serves as a precursor for 18F^{18}\text{F}-labeled PET tracers. Purification via semi-preparative HPLC ensures radiochemical purity >95% .

Handling and Methodological Challenges

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to minimize oxidation of the aminoethyl group. Stability assays indicate that analogs with similar substituents retain >90% purity for 6 months under these conditions. Use amber vials to protect against photodegradation .

Q. How can researchers detect and quantify byproducts during large-scale synthesis?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects trace byproducts (e.g., dehalogenated or dimerized species). For fluorinated compounds, 19F^{19}\text{F} NMR integration provides quantitative analysis of impurities at levels as low as 0.1% .

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